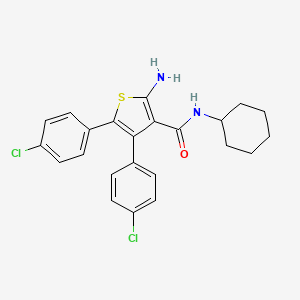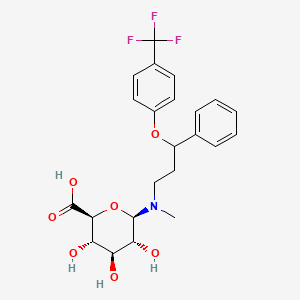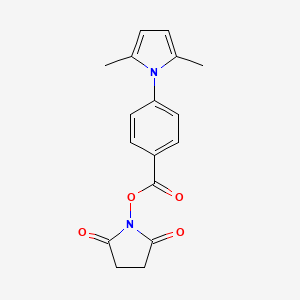![molecular formula C28H30N6OS B10815252 2-[4-(7-Methyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-phenylacetamide](/img/structure/B10815252.png)
2-[4-(7-Methyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 14, identified by the PubMed ID 30925062, is a synthetic organic molecule known for its role as a triple inhibitor of the multi-drug resistance-associated transporters ABCC1, ABCB1, and ABCG2 . This compound features a thienopyrimidine scaffold, which is notable for its novel association with ABCC1 inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of compound 14 involves multiple steps, starting with the formation of the thienopyrimidine core. This is typically achieved through a series of cyclization reactions involving appropriate precursors. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization of the core structure.
Industrial Production Methods
Industrial production of compound 14 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Compound 14 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the thienopyrimidine core.
Reduction: This can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Compound 14 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the inhibition of multi-drug resistance transporters.
Biology: Investigated for its effects on cellular transport mechanisms and its potential to overcome drug resistance in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating diseases associated with multi-drug resistance, such as certain cancers.
Industry: Potential applications in the development of new pharmaceuticals and as a tool in drug discovery research.
Mechanism of Action
Compound 14 exerts its effects by inhibiting the activity of the multi-drug resistance-associated transporters ABCC1, ABCB1, and ABCG2 . These transporters are involved in the efflux of various drugs and xenobiotics out of cells, contributing to drug resistance. By inhibiting these transporters, compound 14 can increase the intracellular concentration of therapeutic agents, thereby enhancing their efficacy.
Comparison with Similar Compounds
Similar Compounds
Compound 15: Another inhibitor of ABCC1 but with a different scaffold.
Compound 16: Inhibits ABCB1 and ABCG2 but not ABCC1.
Compound 17: A broad-spectrum inhibitor of multiple drug resistance transporters.
Uniqueness
Compound 14 is unique due to its specific thienopyrimidine scaffold, which has not been previously associated with ABCC1 inhibition . This structural uniqueness may confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable tool in overcoming multi-drug resistance.
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C28H30N6OS |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
2-[4-(7-methyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-phenylacetamide |
InChI |
InChI=1S/C28H30N6OS/c1-18-9-10-21-22(16-18)36-28-23(21)27(31-26(32-28)20-8-5-11-30-17-20)34-14-12-33(13-15-34)24(25(29)35)19-6-3-2-4-7-19/h2-8,11,17-18,24H,9-10,12-16H2,1H3,(H2,29,35) |
InChI Key |
QAWHHEOBNCCSJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC(=NC(=C23)N4CCN(CC4)C(C5=CC=CC=C5)C(=O)N)C6=CN=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-(Pyridin-2-Yl)ethyl]propanamide](/img/structure/B10815169.png)
![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1r)-1-(Pyridin-2-Yl)ethyl]propanamide](/img/structure/B10815170.png)

![2-({5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]pyrimidin-4-yl}amino)benzamide hydrochloride](/img/structure/B10815181.png)
![5-[(2-Aminocyclohexyl)amino]-3-(3-methylanilino)pyrazine-2-carboxamide](/img/structure/B10815190.png)
![2-[4-[[5-Methyl-2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenoxy]acetamide](/img/structure/B10815195.png)
![4-[(4s)-5,5-Dimethyl-2-Oxo-4-Phenyl-1,3-Oxazolidin-3-Yl]-N-(Quinolin-8-Yl)benzamide](/img/structure/B10815200.png)
![1-N-(4-fluorocyclohexa-1,5-dien-1-yl)-1-N'-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]cyclopropane-1,1-dicarboxamide](/img/structure/B10815208.png)


![3-(4-chlorophenyl)-1-{3-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl}urea](/img/structure/B10815236.png)
![N-[6-(4-fluoro-3-{2-[3-(trifluoromethyl)phenyl]acetamido}phenoxy)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide](/img/structure/B10815241.png)
![7-(((1R,2S)-2-Aminocyclohexyl)amino)-4-oxo-5-(m-tolylamino)-3,4-dihydropyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B10815245.png)
![4-({5-chloro-4-[(cis-4-hydroxy-4-methylcyclohexyl)oxy]-7H-pyrrolo[2,3-d]pyrimidin-2-yl}amino)-N,N-dimethyl-3-{[(2R)-1,1,1-trifluoropropan-2-yl]oxy}benzamide](/img/structure/B10815259.png)
